molecular formula C26H30N2O6 B2556549 (3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID CAS No. 2227790-04-5

(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID

Cat. No.: B2556549
CAS No.: 2227790-04-5
M. Wt: 466.534
InChI Key: AAXRNGHFRLIGKQ-KKSFZXQISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a tetrahydropyrrole ring, which is a five-membered ring containing one nitrogen atom. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the protection of the amine group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the secondary amine. The final step involves the formation of the tetrahydropyrrole ring through a cyclization reaction under specific conditions, such as the use of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors is also common to ensure consistent product quality and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(TERT-BUTOXYCARBONYL)-4-({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}METHYL)TETRAHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes that are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of protective groups and the tetrahydropyrrole ring, which provides distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals.

Properties

IUPAC Name

(3R,4S)-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-16(21(14-28)23(29)30)12-27-24(31)33-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXRNGHFRLIGKQ-KKSFZXQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.